
3-Morpholin-4-yl-quinoxalin-2-ol
描述
3-Morpholin-4-yl-quinoxalin-2-ol is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a morpholine moiety, which is a common feature in various pharmacologically active molecules due to its versatility and favorable interaction with biological targets . The presence of the morpholine ring can influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by functionalization at various positions. For instance, the synthesis of 2-(morpholin-4-yl)quinoline-3-carbaldehyde derivatives, which are closely related to 3-Morpholin-4-yl-quinoxalin-2-ol, can be achieved through Vilsmeier-Haack formylation of N-arylacetamides . Additionally, the synthesis of 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety at C5 of quinoline has been reported, which suggests that similar methodologies could be applied to synthesize 3-Morpholin-4-yl-quinoxalin-2-ol .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex, with various substituents affecting the overall conformation and electronic distribution. For example, in a related compound, the morpholine ring adopts a chair conformation, and the planar quinoline system is twisted with respect to the phenyl rings . Such structural features are likely to be present in 3-Morpholin-4-yl-quinoxalin-2-ol, influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the quinoxaline core . The presence of a morpholine group in 3-Morpholin-4-yl-quinoxalin-2-ol could potentially influence its reactivity in such reactions, as the lone pair of electrons on the nitrogen atom can participate in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Morpholin-4-yl-quinoxalin-2-ol would be influenced by the presence of both the quinoxaline core and the morpholine ring. These properties include solubility, melting point, and stability, which are important for the compound's application in various fields, such as drug design and materials science. For instance, the solubility of quinoxaline derivatives in organic solvents or water can affect their bioavailability and potential as pharmaceutical agents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial for understanding the compound's reactivity and interaction with other molecules .
科学研究应用
Immunomodulatory Effects
The derivative 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline has been studied for its impact on biomarkers of inflammation. This compound exhibits immunostimulatory action by increasing monocytic counts, enhancing the metabolic reserve of phagocytic cells, and raising MCP-1 and complement content in serum. Notably, its effects on neutrophil counts and phagocytic activity are less pronounced compared to the reference substance, tilorone, indicating its potential for strengthening innate antiviral resistance with minimized risks of autoimmunological adverse effects (Antonovych et al., 2015).
Antitumor Activity
A series of 2-(benzimidazol-2-yl)quinoxalines with morpholine moieties, among other pharmacophore groups, have demonstrated promising activity against a range of cancer lines. Particularly, derivatives with N-methylpiperazine substituents showed significant activity without causing hemolysis and with minimal cytotoxicity against normal human cells. The derivative mri BIQ 13da/14da exhibited a selective cytotoxic effect against human lung adenocarcinoma cells and may influence cell cycle progression and DNA synthesis, suggesting its potential as an anticancer agent (Mamedov et al., 2022).
Interaction with Biomolecules
The interaction of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) with human serum albumin (HSA) has been investigated, revealing a strong ability to quench the intrinsic fluorescence of HSA through a static quenching procedure. This interaction could have implications for the pharmacokinetic properties of the compound, affecting its distribution and efficacy (Yegorova et al., 2016).
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, including those with morpholinomethyl moieties, have been evaluated for their anti-corrosion potency on mild steel in an acidic medium. These compounds showed high efficiency in inhibiting corrosion, suggesting their potential application in industrial maintenance to protect metals from acidic corrosion (Douche et al., 2020).
未来方向
Research into the applications of 3-Morpholin-4-yl-quinoxalin-2-ol and similar compounds is ongoing. One study identified a novel strategy to potentially prevent PRRSV infection in pigs by blocking the PRRSV-CD163 interaction with small molecules . This suggests potential future directions for the use of this compound in veterinary medicine.
属性
IUPAC Name |
3-morpholin-4-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHSLWERDNSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368417 | |
| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-quinoxalin-2-ol | |
CAS RN |
2725-16-8 | |
| Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



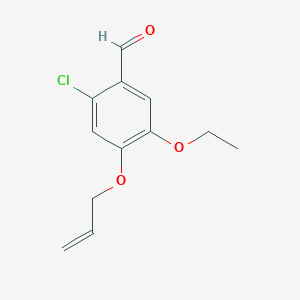
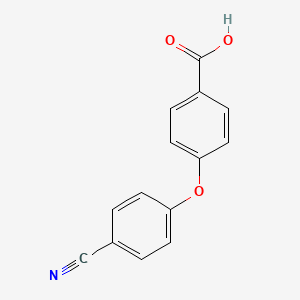
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)
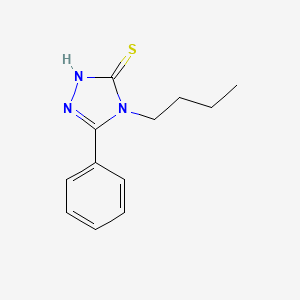
![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)
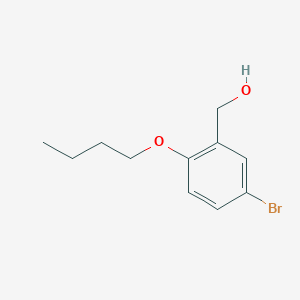

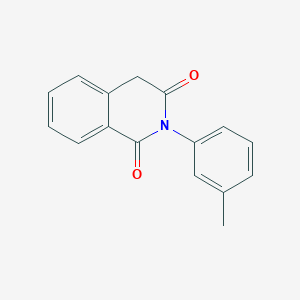
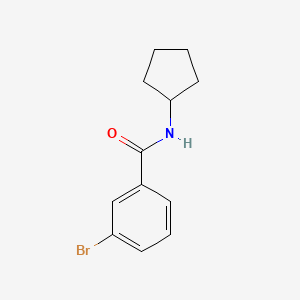
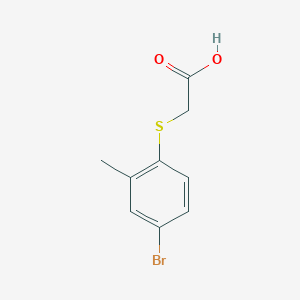
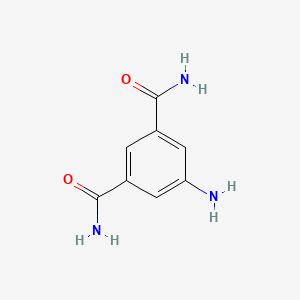
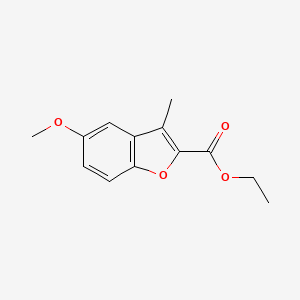
![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)